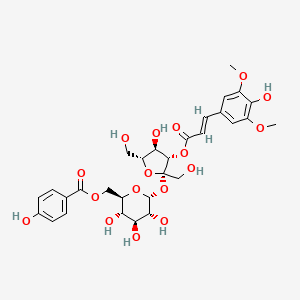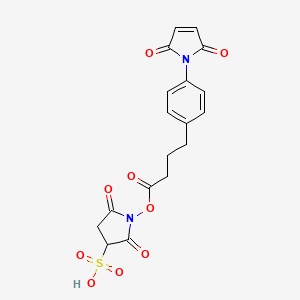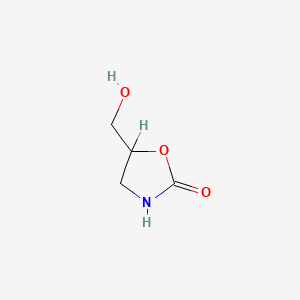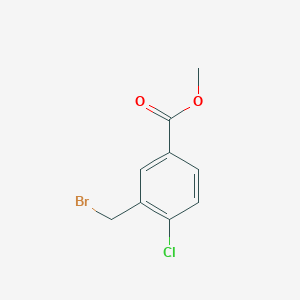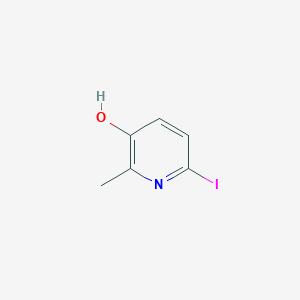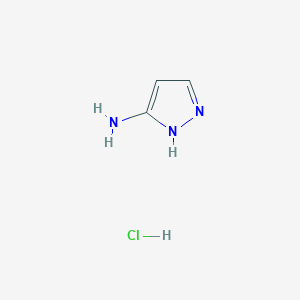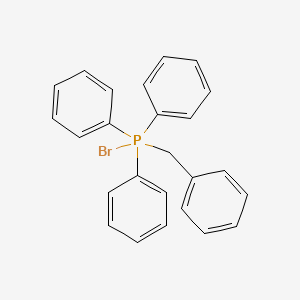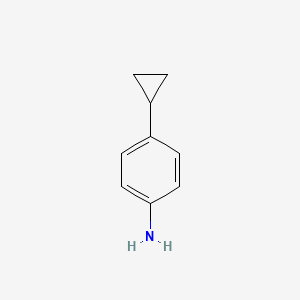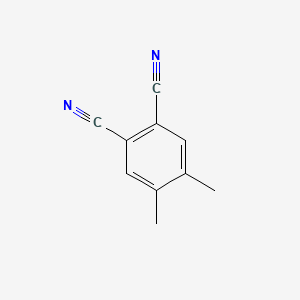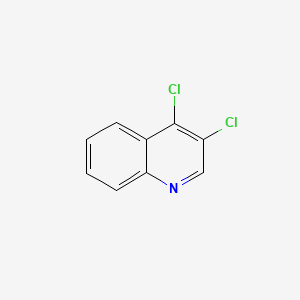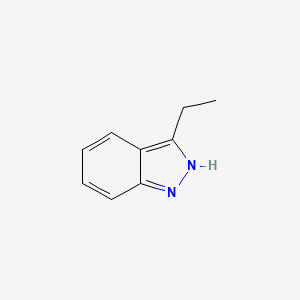
3-エチル-1H-インダゾール
概要
説明
3-Ethyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring The presence of an ethyl group at the third position of the indazole ring distinguishes 3-ethyl-1H-indazole from other indazole derivatives
科学的研究の応用
3-Ethyl-1H-indazole has a wide range of scientific research applications, particularly in medicinal chemistry and drug development. Indazole derivatives, including 3-ethyl-1H-indazole, have shown various biological activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties . These compounds are used as structural motifs in drug molecules and have been investigated for their potential therapeutic applications in treating diseases like cancer, infections, and inflammatory disorders .
In addition to medicinal applications, 3-ethyl-1H-indazole is also used in chemical research for the development of new synthetic methodologies and the study of reaction mechanisms. Its unique chemical properties make it a valuable tool for exploring new chemical transformations and designing novel compounds with desired biological activities.
作用機序
Target of Action
3-Ethyl-1H-indazole is a heterocyclic compound that has been shown to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, which is a part of 3-Ethyl-1H-indazole, is an effective hinge-binding fragment . This structure binds effectively with the hinge region of tyrosine kinase , a protein that plays a crucial role in signal transduction pathways and regulates cellular functions such as growth, differentiation, and metabolism .
Mode of Action
The interaction of 3-Ethyl-1H-indazole with its targets leads to significant changes in cellular processes. For instance, when 3-Ethyl-1H-indazole binds to the hinge region of tyrosine kinase, it can inhibit the kinase’s activity . This inhibition can disrupt the signal transduction pathways regulated by tyrosine kinase, leading to altered cellular functions .
Biochemical Pathways
The biochemical pathways affected by 3-Ethyl-1H-indazole are primarily those regulated by its targets, such as tyrosine kinase. The inhibition of tyrosine kinase can disrupt various downstream signaling pathways, leading to changes in cellular functions . For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
The properties of similar indazole derivatives suggest that they can be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of 3-Ethyl-1H-indazole, determining its effectiveness in exerting its biological effects .
Result of Action
The molecular and cellular effects of 3-Ethyl-1H-indazole’s action are primarily due to its interaction with its targets and the subsequent disruption of biochemical pathways. For instance, the inhibition of tyrosine kinase can lead to the suppression of cell growth and proliferation . Additionally, 3-Ethyl-1H-indazole has been shown to have antitumor activity, with some derivatives showing superior activity against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as the coupling of imidate esters with nitrosobenzenes under cooperative rhodium and copper catalysis . Additionally, reductive cyclization reactions and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without catalysts and solvents from 2-azidobenzaldehydes and amines have been reported .
Industrial Production Methods: Industrial production of 3-ethyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Ethyl-1H-indazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction. The presence of the indazole ring allows for facile electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation . Additionally, the imino hydrogen in the indazole ring facilitates alkylation, acetylation, and metalation reactions .
Common Reagents and Conditions:
Electrophilic Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used to substitute electrophilic groups on the indazole ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the indazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 3-ethyl-1H-indazole can yield halogenated derivatives, while oxidation can produce oxidized indazole compounds.
類似化合物との比較
3-Ethyl-1H-indazole can be compared with other similar compounds within the indazole family. Some of the similar compounds include:
1H-Indazole: The parent compound of the indazole family, lacking the ethyl group at the third position.
2H-Indazole: A tautomeric form of indazole with the hydrogen atom located at the second position.
3-Methyl-1H-Indazole: Similar to 3-ethyl-1H-indazole but with a methyl group instead of an ethyl group at the third position.
Uniqueness: The presence of the ethyl group at the third position of the indazole ring in 3-ethyl-1H-indazole imparts unique chemical and biological properties compared to other indazole derivatives. This structural modification can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
特性
IUPAC Name |
3-ethyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485831 | |
| Record name | 3-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-71-9 | |
| Record name | 3-Ethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-ethyl-1H-indazole in the synthesis described in the research paper?
A1: The research article "Synthesis and Characterization of New α-Aminophosphonates Containing 1H-Indazole Moiety" [] utilizes 3-ethyl-1H-indazole as a starting material rather than investigating its independent biological activity or properties. The researchers use it to synthesize a series of novel 1H-indazole derivatives containing α-aminophosphonate moieties. [] These new compounds are of interest for their potential biological activity, which needs further investigation.
Q2: Can you elaborate on the specific reactions involving 3-ethyl-1H-indazole in this synthesis?
A2: The synthesis starts with 3-ethyl-1H-indazole (1) undergoing a series of reactions: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
